

# A Comparative Analysis of Cesium Thiocyanate and Cesium Iodide in Perovskite Solar Cells

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Compound of Interest					
Compound Name:	Cesium thiocyanate				
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In the rapidly advancing field of perovskite photovoltaics, the incorporation of additives to enhance efficiency and stability is a critical area of research. Among the various candidates, Cesium Iodide (CsI) and **Cesium Thiocyanate** (CsSCN) have emerged as promising materials for improving the performance of perovskite solar cells (PSCs). This guide provides a comparative study of CsI and CsSCN, summarizing their effects on perovskite film properties and device performance based on experimental data.

## Performance Comparison: Csl vs. CsSCN

Both CsI and CsSCN have been shown to positively impact the performance of perovskite solar cells, albeit through potentially different mechanisms. The choice between these two additives can depend on the desired film characteristics and the specific perovskite composition being used.

# **Quantitative Performance Metrics**

The following tables summarize key performance metrics for perovskite solar cells incorporating either CsI or CsSCN, as reported in various studies. It is important to note that direct comparisons are challenging due to variations in perovskite compositions, device architectures, and fabrication methods across different research efforts.

Table 1: Performance of Cesium Iodide (CsI) Modified Perovskite Solar Cells



Perovskite Composition	Role of CsI	Power Conversion Efficiency (PCE)	Key Stability Findings	Reference
(FA0.83MA0.17)0.9 5Pb(I0.83Br0.17)3	Post-treatment	Up to 20.48%	Slower degradation under heating at 180°C compared to untreated perovskites.[1]	[1]
Inverted PSCs with NiO <sub>×</sub> HTL	Incorporation into NiOx layer	Champion efficiency of 24.1%	Retained 89% of initial efficiency after 42 days at 85°C.[2][3]	[2][3]
All-inorganic CsPbl₃	A-site cation	~20%	All-inorganic nature provides superior thermal stability compared to hybrid perovskites.[4]	[4]

Table 2: Performance of Cesium Thiocyanate (CsSCN) Modified Perovskite Solar Cells



Perovskite Composition	Role of CsSCN/Pb(SC N) <sub>2</sub>	Power Conversion Efficiency (PCE)	Key Stability Findings	Reference
Triple-cation (Cs, MA, FA) lead tri- iodide	Additive (as Pb(SCN)2)	Up to 20%	Sustained maximum PCE of ~19% with negligible degradation during 20,000 seconds of continuous operation.[5][6]	[5][6]
FA0.8CS0.2PbI3	Additive (as Pb(SCN)2)	Average PCE increased from 16.18% to 18.16%	Not explicitly detailed in the provided search results.	[7]
FA0.8CS0.2PbI2.68 Bro.32	Additive (as Pb(SCN)2)	17.0%	Unsealed devices maintained 85.1% of initial PCE after 45 days in ambient environment (60 ± 5% RH).[8]	[8]
All-inorganic CsPbl₃	Molten salt modification	Over 20% (steady-state 19.2%)	Excellent operational stability over 1000 hours.[9]	[9]

# **Mechanisms of Performance Enhancement**

Cesium Iodide (CsI):



The incorporation of CsI is often associated with improvements in the crystallinity and morphology of the perovskite film. When used as an additive or in post-treatment, CsI can:

- Enhance Crystallinity and Enlarge Grain Size: This leads to a reduction in grain boundaries, which are often sites for charge recombination.[2][3]
- Reduce Defect Density: CsI can passivate defects within the perovskite lattice, leading to longer charge carrier lifetimes and higher open-circuit voltages (Voc).[2][3]
- Improve Thermal Stability: The partial or complete substitution of organic cations with the inorganic cesium cation enhances the thermal stability of the perovskite structure.[1][4]

### Cesium Thiocyanate (CsSCN):

The pseudohalide thiocyanate (SCN<sup>-</sup>) ion, often introduced as lead thiocyanate (Pb(SCN)<sub>2</sub>), plays a multifaceted role in improving perovskite solar cell performance:

- Synergistic Effects with Cesium: The combination of Cs<sup>+</sup> and SCN<sup>-</sup> has been shown to result in high-quality perovskite films with large grain sizes and high crystallinity.[5][6][10]
- Reduced Trap Density: The SCN<sup>-</sup> ion can passivate defects, leading to a lower trap density and improved charge transport.[6]
- Enhanced Photostability: The incorporation of nonvolatile Cs ions and the passivating effect of SCN<sup>-</sup> contribute to suppressed photodecomposition of the perovskite material.[6]
- Suppression of Phase Segregation: In mixed-halide wide-bandgap perovskites, SCN<sup>-</sup> ions
  can occupy iodine vacancies, which helps to block halide ion migration and retard phase
  segregation.[11]

# **Experimental Protocols**

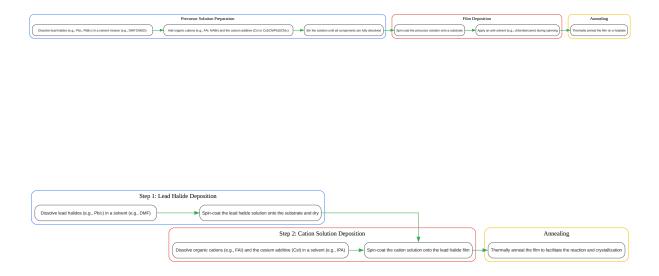
Detailed experimental procedures are crucial for reproducing and building upon research findings. Below are generalized protocols for incorporating CsI and CsSCN into perovskite films, based on common solution-processing techniques.



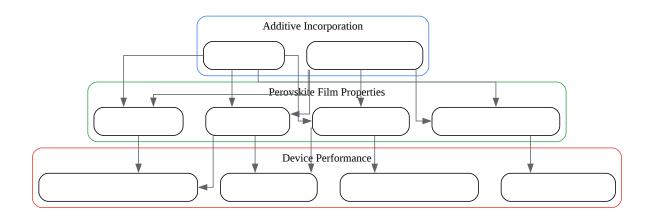


# **General One-Step Solution Processing for Perovskite Film Deposition**

This method involves depositing a precursor solution containing all the necessary components (e.g., lead halides, organic cations, and the cesium additive) in a single step.







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